molecular formula C20H15N5O3 B13898858 N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenoxybenzamide

N-(6-oxo-2-(1H-pyrazol-1-yl)-1,6-dihydropyrimidin-5-yl)-3-phenoxybenzamide

Cat. No.: B13898858
M. Wt: 373.4 g/mol
InChI Key: ZGBXOXIFWNQGGT-UHFFFAOYSA-N
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Description

N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenoxybenzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrazole ring fused with a pyrimidine ring, and a phenoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenoxybenzamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyrazole and pyrimidine rings, followed by their fusion and subsequent attachment of the phenoxybenzamide group. Common reagents might include hydrazine derivatives, aldehydes, and amines, with reaction conditions involving heating, catalysis, and solvent use.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the compound’s functional groups.

    Reduction: Removal of oxygen or addition of hydrogen atoms, often changing the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenoxybenzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic compounds with fused ring structures, such as:

  • N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenylbenzamide
  • N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-methoxybenzamide

Uniqueness

The uniqueness of N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenoxybenzamide lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties. These properties can be leveraged for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C20H15N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-(6-oxo-2-pyrazol-1-yl-1H-pyrimidin-5-yl)-3-phenoxybenzamide

InChI

InChI=1S/C20H15N5O3/c26-18(14-6-4-9-16(12-14)28-15-7-2-1-3-8-15)23-17-13-21-20(24-19(17)27)25-11-5-10-22-25/h1-13H,(H,23,26)(H,21,24,27)

InChI Key

ZGBXOXIFWNQGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(NC3=O)N4C=CC=N4

Origin of Product

United States

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